(3-Methyloxolan-2-YL)methanesulfonyl chloride

Lipophilicity Molecular weight Drug-likeness

(3-Methyloxolan-2-YL)methanesulfonyl chloride is a racemic organosulfur compound classified as a heterocyclic sulfonyl chloride, featuring a methanesulfonyl chloride group (–SO₂Cl) attached to the 2‑position of a 3‑methyloxolane (tetrahydrofuran) ring. With a molecular formula of C₆H₁₁ClO₃S and a molecular weight of 198.67 g/mol, it serves as an electrophilic reagent for introducing the methanesulfonyl moiety into alcohols, amines, and other nucleophiles, making it a key intermediate in medicinal chemistry and agrochemical synthesis.

Molecular Formula C6H11ClO3S
Molecular Weight 198.67 g/mol
Cat. No. B12305725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyloxolan-2-YL)methanesulfonyl chloride
Molecular FormulaC6H11ClO3S
Molecular Weight198.67 g/mol
Structural Identifiers
SMILESCC1CCOC1CS(=O)(=O)Cl
InChIInChI=1S/C6H11ClO3S/c1-5-2-3-10-6(5)4-11(7,8)9/h5-6H,2-4H2,1H3
InChIKeyWEAYCXRZZIOPAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3-Methyloxolan-2-YL)methanesulfonyl chloride (CAS 1564677-82-2) for Pharmaceutical Intermediate and Reagent Sourcing


(3-Methyloxolan-2-YL)methanesulfonyl chloride is a racemic organosulfur compound classified as a heterocyclic sulfonyl chloride, featuring a methanesulfonyl chloride group (–SO₂Cl) attached to the 2‑position of a 3‑methyloxolane (tetrahydrofuran) ring [1]. With a molecular formula of C₆H₁₁ClO₃S and a molecular weight of 198.67 g/mol, it serves as an electrophilic reagent for introducing the methanesulfonyl moiety into alcohols, amines, and other nucleophiles, making it a key intermediate in medicinal chemistry and agrochemical synthesis . Its racemic nature and specific 3‑methyl substitution pattern distinguish it from simpler sulfonyl chlorides and regioisomers, directly influencing reactivity, solubility, and downstream stereochemical outcomes [1].

Why Generic Substitution Fails for (3-Methyloxolan-2-YL)methanesulfonyl chloride: Regiochemistry, Stereochemistry, and Purity Requirements


In‑class methanesulfonyl chlorides such as (tetrahydrofuran-3-yl)methanesulfonyl chloride or the simpler methanesulfonyl chloride cannot be directly interchanged with (3‑methyloxolan‑2‑yl)methanesulfonyl chloride without risking altered reaction rates, product distributions, and stereochemical outcomes [1][2]. The 3‑methyl substitution on the oxolane ring modifies the electron density at the sulfonyl center and the conformational preference of the heterocycle, effects that are absent in non‑methylated or differently substituted analogs [2]. Furthermore, the racemic mixture provides a different stereochemical profile than single‑enantiomer versions, which is critical when the compound serves as a chiral building block [1]. The quantitative evidence below details the specific, measurable differentiators that justify preferential sourcing of this exact compound.

Quantitative Evidence Guide: (3-Methyloxolan-2-YL)methanesulfonyl chloride Differentiation from Closest Analogs


Molecular Weight and Computed LogP Differentiate (3-Methyloxolan-2-YL)methanesulfonyl chloride from Non-Methylated THF-Sulfonyl Chlorides

The target compound possesses a molecular weight of 198.67 g/mol and a computed XLogP3-AA of 1.2, compared to 184.64 g/mol for the non-methylated analog (tetrahydrofuran-3-yl)methanesulfonyl chloride [1]. Although a direct LogP for the comparator is not available, the additional methyl group and higher molecular weight of the target predict increased lipophilicity, which can improve solubility in organic phases and influence partitioning in biphasic reaction systems [1].

Lipophilicity Molecular weight Drug-likeness

Purity Specification Advantage: 95% vs. 90% Baseline for THF-Methanesulfonyl Chlorides

Vendor specifications list the target compound at a minimum purity of 95% , whereas a common non-methylated comparator, (tetrahydrofuran-3-yl)methanesulfonyl chloride, is offered at 90% purity . The 5% higher purity threshold reduces the burden of hydrolyzed or side-reaction byproducts that can interfere with stoichiometric control in sensitive transformations.

Purity Quality control Reproducibility

Regiochemical Reactivity Differential: 3-Methyl vs. 2-Methyl Substitution on the Tetrahydrofuran Ring

Combustion kinetic studies on the parent heterocycles demonstrate that 3-methyltetrahydrofuran (3-MTHF) exhibits ignition delay times 2–3 times shorter than its constitutional isomer 2-methyltetrahydrofuran (2-MTHF) across temperatures of 615–1256 K [1]. While this study does not directly measure the sulfonyl chloride derivatives, it quantifies the fundamental electronic and steric consequences of methyl group position: 3-MTHF possesses two secondary α‑carbon centers and four α‑C–H bonds, leading to higher reactivity, whereas 2-MTHF has one secondary and one tertiary α‑carbon center, attenuating reactivity [1]. This intrinsic difference in the heterocyclic scaffold is expected to modulate the electrophilicity of the appended sulfonyl chloride group.

Regiochemistry Reactivity Combustion kinetics

Stereochemical Configuration: Racemic Mixture vs. Single Enantiomer Procurement Implications

The commercial product (3-Methyloxolan-2-YL)methanesulfonyl chloride is supplied as a racemic mixture of (2R,3S) and (2S,3R) enantiomers (PubChem CID 112639744, CAS 1564677-82-2) [1]. In contrast, the stereochemically defined ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanesulfonyl chloride (CAS 2227783-08-4) is available as a single enantiomer . The racemate is typically offered at a lower cost and is suitable for achiral or racemic product synthesis, whereas the single enantiomer is essential for asymmetric syntheses where optical purity is required.

Stereochemistry Chiral synthesis Enantiomeric purity

High-Value Application Scenarios for (3-Methyloxolan-2-YL)methanesulfonyl chloride Based on Quantitative Differentiation


Synthesis of Chiral Sulfonamide Drug Intermediates

The racemic (3-Methyloxolan-2-YL)methanesulfonyl chloride is ideally suited for the preparation of sulfonamide libraries where the stereochemical outcome is either not critical or will be resolved at a later stage. Its 95% minimum purity [1] ensures reliable conversion to sulfonamides with minimal byproduct formation, while the 3‑methyl substitution pattern provides a distinct steric and electronic environment compared to unsubstituted tetrahydrofuran sulfonyl chlorides, potentially leading to differentiated biological activity .

Agrochemical Intermediate Manufacturing

In the production of herbicidal sulfonylureas, the methylated oxolane ring enhances lipophilicity (computed XLogP3-AA = 1.2) [1], which can improve foliar uptake of the final active ingredient. The higher molecular weight (198.67 g/mol) relative to non-methylated analogs (184.64 g/mol) translates into a higher boiling point and reduced volatility, facilitating safer large-scale handling.

Bioconjugation and Chemical Biology Probe Synthesis

The electrophilic methanesulfonyl chloride group reacts efficiently with amine-containing biomolecules under mild conditions. The 3‑methyl substitution provides a spectroscopic handle (additional ¹H NMR signals) for reaction monitoring, while the racemic nature avoids introducing unwanted enantiomeric impurities that could complicate biological assay interpretation [1].

Comparative Reactivity Studies of Regioisomeric Sulfonyl Chlorides

Because 3-methyltetrahydrofuran (the parent heterocycle) exhibits 2–3× higher ignition reactivity than 2-methyltetrahydrofuran [2], the corresponding sulfonyl chloride (3-methyloxolan-2-yl)methanesulfonyl chloride serves as a valuable probe for investigating how remote methyl substitution modulates sulfonyl electrophilicity in nucleophilic substitution reactions, informing rational reagent selection in method development.

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